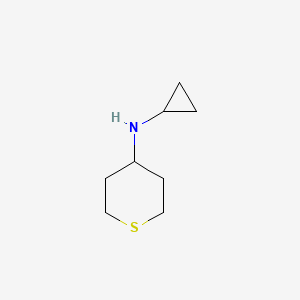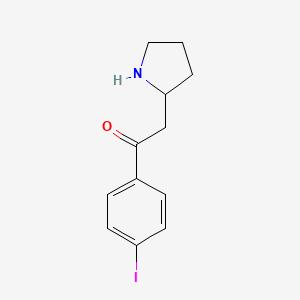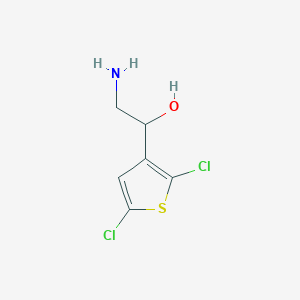![molecular formula C6H10F3NO2 B15274648 Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate is an organic compound with the molecular formula C6H10F3NO2 It is a derivative of amino acids and contains a trifluoropropyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate typically involves the reaction of methyl chloroacetate with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoropropyl group.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites within cells and exert its effects by modulating enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate can be compared with other similar compounds, such as:
Methyl 2-aminoacetate: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate: Contains a trifluoroethyl group instead of a trifluoropropyl group, leading to variations in reactivity and applications.
The presence of the trifluoropropyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)4-10-3-2-6(7,8)9/h10H,2-4H2,1H3 |
InChI Key |
QTADNITZHKXBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)

![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)



